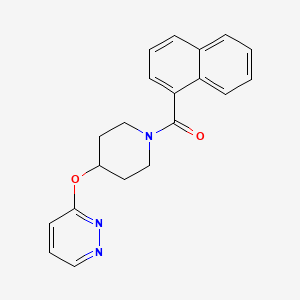
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a pyridazine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological interactions.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridazin-3-yloxy Intermediate: This step involves the reaction of pyridazine with an appropriate halogenated compound to introduce the oxy group.
Piperidine Derivative Synthesis: Piperidine is functionalized to introduce the necessary substituents, often through nucleophilic substitution reactions.
Coupling Reaction: The pyridazin-3-yloxy intermediate is then coupled with the piperidine derivative under conditions that promote the formation of the desired methanone linkage.
Final Assembly: The naphthalene ring is introduced through a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions depending on the reagents used, such as using potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methanone group.
Pyridazin-3-yloxy-piperidin-1-yl-methanone: Lacks the naphthalene ring, simplifying the structure.
Uniqueness
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its combination of a naphthalene ring, a pyridazine moiety, and a piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Propiedades
IUPAC Name |
naphthalen-1-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(18-8-3-6-15-5-1-2-7-17(15)18)23-13-10-16(11-14-23)25-19-9-4-12-21-22-19/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIWYSEFMBKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate](/img/structure/B2412060.png)
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)
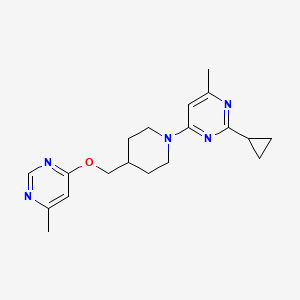
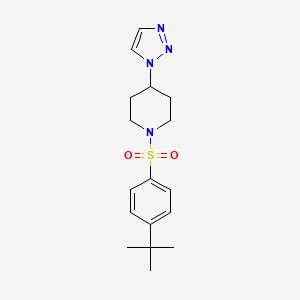
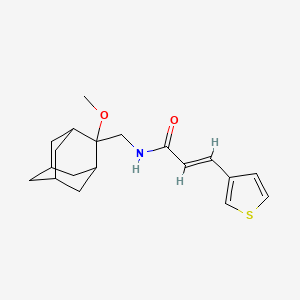
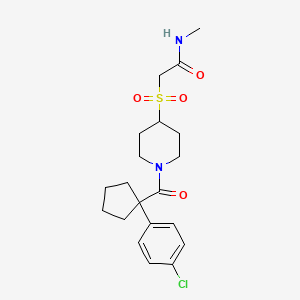

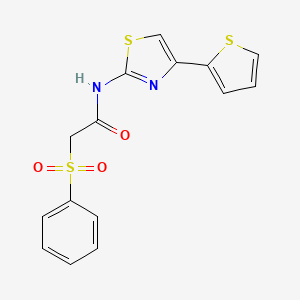
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)
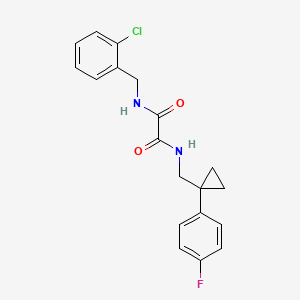
![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412079.png)
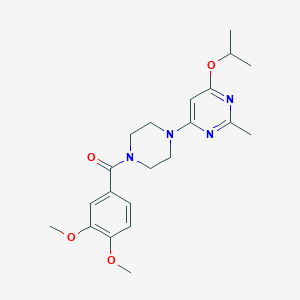
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)
![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)
